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Abstract
This application note provides a detailed, three-step protocol for the synthesis of N4-Allyl-6-
chloropyrimidine-4,5-diamine, a key intermediate for the development of novel kinase

inhibitors and other pharmacologically active compounds. The synthesis commences with the

nitration and subsequent chlorination of 4,6-dihydroxypyrimidine to yield 4,6-dichloro-5-

nitropyrimidine. This intermediate undergoes a selective nucleophilic aromatic substitution with

allylamine, followed by the reduction of the nitro group to afford the final product. This protocol

is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Introduction
Pyrimidine-4,5-diamine scaffolds are crucial building blocks in the synthesis of a wide range of

biologically active molecules, including purine analogs, pteridines, and various kinase

inhibitors. The N4-allyl substitution, in particular, can provide a valuable handle for further

functionalization or for modulating the compound's binding affinity and pharmacokinetic

properties. This document outlines a reliable and reproducible method for the preparation of

N4-Allyl-6-chloropyrimidine-4,5-diamine.

Overall Reaction Scheme
The synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine is accomplished in three main

steps:
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Synthesis of 4,6-dichloro-5-nitropyrimidine (3): Starting from 4,6-dihydroxypyrimidine (1), a

nitration reaction followed by chlorination yields the key intermediate 4,6-dichloro-5-

nitropyrimidine.

Synthesis of N-allyl-6-chloro-5-nitropyrimidin-4-amine (4): Selective mono-amination of 4,6-

dichloro-5-nitropyrimidine with allylamine.

Synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine (5): Reduction of the nitro group of

the intermediate to yield the final diamine product.

Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification,

unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on

silica gel plates.

Step 1: Synthesis of 4,6-dichloro-5-nitropyrimidine (3)
This step involves two sequential reactions: nitration of 4,6-dihydroxypyrimidine (1) to 5-nitro-

4,6-dihydroxypyrimidine (2), followed by chlorination.

a) Synthesis of 5-nitro-4,6-dihydroxypyrimidine (2)

In a fume hood, cool a flask containing 25 mL of 70% nitric acid in an ice bath.

Slowly add 13.0 g (0.12 mol) of 4,6-dihydroxypyrimidine (1) to the cooled nitric acid with

stirring.

Allow the reaction mixture to stir at room temperature for 2 hours.

Pour the reaction mixture onto crushed ice.

Collect the resulting precipitate by filtration and wash with cold ethanol.

Dry the solid under vacuum to yield 5-nitro-4,6-dihydroxypyrimidine (2).

b) Synthesis of 4,6-dichloro-5-nitropyrimidine (3)
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In a round-bottom flask equipped with a reflux condenser, suspend 15.7 g (0.1 mol) of 5-

nitro-4,6-dihydroxypyrimidine (2) in 120 mL of phosphorus oxychloride (POCl₃).

Carefully add 24 mL of N,N-dimethylaniline as a catalyst.

Heat the mixture to reflux and maintain for 5 hours.

After cooling to room temperature, remove the excess POCl₃ by vacuum distillation.

Slowly and carefully pour the residue onto 200 mL of ice water.

Extract the aqueous mixture with diethyl ether.

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure. The crude product can be purified by

recrystallization from petroleum ether to give 4,6-dichloro-5-nitropyrimidine (3) as a yellow

crystalline solid.[1][2]

Step 2: Synthesis of N-allyl-6-chloro-5-nitropyrimidin-4-
amine (4)

Dissolve 10.0 g (51.8 mmol) of 4,6-dichloro-5-nitropyrimidine (3) in 100 mL of anhydrous

tetrahydrofuran (THF) in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

In a separate flask, prepare a solution of 3.0 g (52.5 mmol) of allylamine and 7.2 mL (51.8

mmol) of triethylamine in 50 mL of anhydrous THF.

Add the allylamine solution dropwise to the cooled solution of the dichloropyrimidine over 30

minutes with constant stirring.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by TLC.
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Once the reaction is complete, concentrate the mixture in vacuo.

Dilute the residue with water and extract with ethyl acetate.

Wash the organic phase with 1N HCl and then with brine.

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to

yield the crude product.

Purify the product by column chromatography on silica gel to obtain N-allyl-6-chloro-5-

nitropyrimidin-4-amine (4).

Step 3: Synthesis of N4-Allyl-6-chloropyrimidine-4,5-
diamine (5)

Dissolve the purified N-allyl-6-chloro-5-nitropyrimidin-4-amine (4) from the previous step in

ethanol.

Add a catalytic amount of palladium on carbon (10% Pd/C).

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room

temperature.

Monitor the reaction by TLC until the starting material is consumed.

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad

with ethanol.

Concentrate the filtrate under reduced pressure to yield N4-Allyl-6-chloropyrimidine-4,5-
diamine (5) as the final product.

Data Presentation
Table 1: Summary of Synthetic Results
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Step
Product
Name

Starting
Material

Molecul
ar
Formula

Molecul
ar
Weight (
g/mol )

Theoreti
cal Yield
(g)

Actual
Yield (g)

Percent
Yield
(%)

1b

4,6-

dichloro-

5-

nitropyri

midine

5-nitro-

4,6-

dihydroxy

pyrimidin

e

C₄HCl₂N

₃O₂
193.98 19.4 15.8 81.4

2

N-allyl-6-

chloro-5-

nitropyri

midin-4-

amine

4,6-

dichloro-

5-

nitropyri

midine

C₇H₇ClN

₄O₂
214.61 11.1 - -

3

N4-Allyl-

6-

chloropyr

imidine-

4,5-

diamine

N-allyl-6-

chloro-5-

nitropyri

midin-4-

amine

C₇H₉ClN

₄
184.63 9.6 - -

Note: Actual yields for steps 2 and 3 are dependent on the successful isolation and purification

of the preceding steps and should be experimentally determined.

Visualization of the Experimental Workflow

Start Step 1: Synthesis of
4,6-dichloro-5-nitropyrimidine

Step 2: Selective Mono-amination
with Allylamine

Step 3: Reduction of
Nitro Group

Final Product:
N4-Allyl-6-chloropyrimidine-

4,5-diamine

Click to download full resolution via product page

Caption: Workflow for the synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine.
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Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of N4-
Allyl-6-chloropyrimidine-4,5-diamine. The described methods are based on established

chemical transformations and are expected to be reproducible in a standard organic synthesis

laboratory. This versatile intermediate can be utilized in the development of a diverse range of

heterocyclic compounds for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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